Propyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

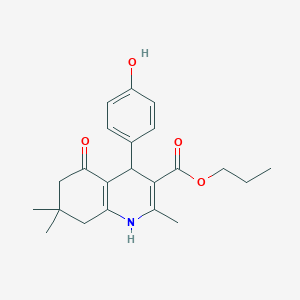

Propyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a 1,4-dihydropyridine (1,4-DHP) core fused with a cyclohexanone ring. Its structure includes a 4-hydroxyphenyl substituent at position 4, methyl groups at positions 2,7,7, and a propyl ester at position 2. This compound is of interest due to its structural similarity to calcium channel blockers and anti-inflammatory agents in the 1,4-DHP class . Modifications to the ester group or aromatic substituents significantly influence its pharmacological and physicochemical properties.

Properties

Molecular Formula |

C22H27NO4 |

|---|---|

Molecular Weight |

369.5 g/mol |

IUPAC Name |

propyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |

InChI |

InChI=1S/C22H27NO4/c1-5-10-27-21(26)18-13(2)23-16-11-22(3,4)12-17(25)20(16)19(18)14-6-8-15(24)9-7-14/h6-9,19,23-24H,5,10-12H2,1-4H3 |

InChI Key |

SSMZOAGTGRHGMJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)O)C(=O)CC(C2)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The mechanism proceeds via:

Example Protocol (Adapted from)

-

Reactants :

-

4-Hydroxybenzaldehyde (2 mmol),

-

Dimedone (2 mmol),

-

Propyl acetoacetate (2 mmol),

-

Ammonium acetate (3 mmol).

-

-

Catalyst : 10 mol% p-toluenesulfonic acid (p-TSA) in ethanol or [H₂-DABCO][HSO₄]₂ ionic liquid (30 mg).

-

Conditions : Grinding at ambient temperature or stirring at 80°C for 5–30 minutes.

Catalytic Systems and Solvent-Free Approaches

Ionic Liquid Catalysis

The ionic liquid [H₂-DABCO][HSO₄]₂ enables room-temperature synthesis with high efficiency:

Solvent-Free Solid-State Synthesis

A solvent-free method reported by Jin et al. () involves:

-

Reactants : 1,3-Diaryl-2-propen-1-one, dimedone, and ammonium acetate.

-

Conditions : Heating at 80°C for 1–2 hours.

Optimization and Kinetic Studies

Central Composite Design (CCD)

A study using ZrOCl₂·8H₂O as a catalyst optimized reaction parameters via CCD:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 83.75°C | Maximizes crystallinity |

| Catalyst Loading | 0.15 mol% | Prevents over-saturation |

| Reaction Time | 20 minutes | Minimizes byproducts |

Deviations above 83.75°C reduced yields due to ZrOCl₂ phase changes.

Gram-Scale Feasibility

Gram-scale synthesis (10 mmol scale) with [H₂-DABCO][HSO₄]₂ achieved 92% yield, demonstrating industrial viability.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

Purity and Yield Comparison

| Method | Catalyst | Solvent | Time | Yield (%) |

|---|---|---|---|---|

| Hantzsch (p-TSA) | p-TSA | Ethanol | 30 min | 85–90 |

| Ionic Liquid | [H₂-DABCO][HSO₄]₂ | Ethanol | 15 min | 92–99 |

| Solvent-Free | None | — | 2 hrs | 82–92 |

Challenges and Alternative Routes

Chemical Reactions Analysis

Types of Reactions

Propyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The carbonyl group in the quinoline core can be reduced to form alcohols.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Propyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the quinoline core can intercalate with DNA and inhibit enzymes. These interactions can lead to various biological effects, such as inhibition of cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Structural Variations

The table below summarizes key analogs and their substituent differences:

Key Observations :

- Polarity : The 4-hydroxyphenyl group in the target compound increases hydrophilicity compared to halogenated analogs (e.g., chloro, bromo), which may affect bioavailability .

- Ester Influence : Propyl esters (target) vs. ethyl/isopropyl esters alter pharmacokinetics; longer alkyl chains (e.g., propyl) may prolong half-life .

- Substituent Effects : Halogenated analogs (e.g., 2-chloro, 4-fluoro) show enhanced antimicrobial and anti-inflammatory activities due to electron-withdrawing effects .

Pharmacological Profiles

Key Findings :

- Anti-Inflammatory Activity : The 2-chloro-phenyl analog (ethyl ester) outperforms ibuprofen at lower doses , while the target compound’s hydroxyl group may synergize with anti-inflammatory pathways .

- Antimicrobial Potency: The 4-chlorophenyl derivative shows significant activity against P. aeruginosa (MIC = 8 µg/mL) due to enhanced membrane penetration .

- Calcium Channel Blocking : Compound 36 (2-bromophenyl, isopropyl ester) demonstrates superior efficacy, suggesting bromine and ester chain length modulate target binding .

Q & A

Basic Research Questions

Q. What solvent-free synthesis strategies are effective for synthesizing hexahydroquinoline derivatives like Propyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate?

- Methodological Answer : Green chemistry approaches, such as catalyst-free and solvent-free Hantzsch reactions, are recommended. For example, polyhydroquinoline derivatives can be synthesized via one-pot multicomponent reactions using aldehydes, diketones, and esters under thermal conditions (80–100°C). This avoids toxic solvents and aligns with sustainable practices . Characterization via NMR and HPLC ensures purity (>95%) and structural confirmation.

Q. How is the crystal structure of this compound characterized to confirm its 1,4-dihydropyridine (DHP) ring conformation?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. The 1,4-DHP ring typically adopts a flat-boat conformation, while the fused cyclohexanone ring shows an envelope conformation. Hydrogen bonding (N–H⋯O, C–H⋯O) stabilizes the layered crystal packing. SC-XRD data (e.g., CCDC deposition numbers) should be cross-validated with computational models (DFT) to assess bond angles and torsional strain .

Q. What in vitro assays are used to assess the antimicrobial activity of this compound?

- Methodological Answer : Standardized microbial viability assays (e.g., broth microdilution) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) strains are employed. Minimum inhibitory concentration (MIC) values are compared to positive controls (e.g., ciprofloxacin). Statistical analysis (ANOVA, p < 0.05) ensures significance, with coefficients of variation (CV) < 15% indicating reproducibility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize phenyl ring substituents for enhanced bioactivity?

- Methodological Answer : Systematic substitution of the 4-hydroxyphenyl group with halogens (e.g., Cl, Br) or electron-withdrawing groups (e.g., NO₂) can modulate pharmacological activity. For instance, bromine at the para-position (as in compound 36) enhances phospholipase A2 inhibition, while methoxy groups improve antioxidant capacity. Dose-response curves (IC₅₀) and molecular docking (e.g., AutoDock Vina) against target enzymes (e.g., PLA2) validate SAR hypotheses .

Q. How can contradictions in antimicrobial efficacy data across derivatives be resolved?

- Methodological Answer : Discrepancies often arise from substituent-specific interactions. For example, a 2-chlorophenyl group may reduce Pseudomonas aeruginosa viability by 80% at 50 µM, while a 4-methoxyphenyl derivative shows no activity. Meta-analysis of MIC data, paired with lipophilicity calculations (logP) and membrane permeability assays (e.g., PAMPA), can clarify structure-dependent efficacy .

Q. What in silico methods predict the interaction between this compound and calcium channels?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) model the compound’s binding to L-type calcium channels. The pseudo-axial phenyl ring orthogonality to the DHP ring (observed in SC-XRD) is critical for channel blockade. Free energy perturbation (FEP) calculations quantify binding affinity, while ex vivo assays (e.g., rat ileum contraction) validate computational predictions .

Q. How does the compound’s 1,4-DHP conformation influence its antioxidant mechanism?

- Methodological Answer : The DHP ring’s redox-active nature enables free radical scavenging. Electron paramagnetic resonance (EPR) detects stable nitroxide radicals formed during hydrogen atom transfer (HAT). Substituents like 4-hydroxyphenyl enhance radical stabilization, as shown by IC₅₀ values in DPPH assays (e.g., 12.5 µM vs. ascorbic acid controls) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.